2-(2-Dimethylphosphorylethyl)piperidine;hydrochloride
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Overview
Description
2-(2-Dimethylphosphorylethyl)piperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Scientific Research Applications
2-(2-Dimethylphosphorylethyl)piperidine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of piperidine derivatives can vary widely depending on their specific structure and the context in which they are used. Some piperidine derivatives act as norepinephrine and dopamine reuptake inhibitors . The specific mechanism of action of “2-(2-Dimethylphosphorylethyl)piperidine;hydrochloride” is not clear from the available information.
Safety and Hazards
The specific safety and hazards associated with “2-(2-Dimethylphosphorylethyl)piperidine;hydrochloride” are not clear from the available information. As with many chemical compounds, handling it requires adherence to specific safety measures. It’s essential to use appropriate personal protective equipment, including gloves and eye protection. Adequate ventilation in the working environment is also crucial .
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(2-Dimethylphosphorylethyl)piperidine;hydrochloride”, is an important task of modern organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Dimethylphosphorylethyl)piperidine;hydrochloride typically involves the reaction of piperidine with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Dimethylphosphorylethyl)piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocyclic compound with one nitrogen atom.
N-Methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom.
2-(2-Dimethylaminoethyl)piperidine: A compound similar to 2-(2-Dimethylphosphorylethyl)piperidine but with a dimethylamino group instead of a dimethylphosphoryl group.
Uniqueness
2-(2-Dimethylphosphorylethyl)piperidine;hydrochloride is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2-dimethylphosphorylethyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NOP.ClH/c1-12(2,11)8-6-9-5-3-4-7-10-9;/h9-10H,3-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXXPJLYIXYNFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CCC1CCCCN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClNOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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